molecular formula C27H35N3O11S B6486480 ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid) CAS No. 1051931-23-7

ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid)

Cat. No.: B6486480
CAS No.: 1051931-23-7
M. Wt: 609.6 g/mol
InChI Key: QNGKNWCWEJQWIU-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring a 3,4-dimethylphenyl substituent at the 4-position, a 3-(4-methylpiperazin-1-yl)propanamido group at the 2-position, and a bis(oxalic acid) counterion. The bis(oxalic acid) salt likely enhances solubility compared to freebase forms, a common strategy for improving pharmacokinetic properties . While direct bioactivity data for this compound is unavailable in the provided evidence, structural analogs (e.g., ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate, CAS 156724-46-8) are cataloged as research chemicals, indicating relevance in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanoylamino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S.2C2H2O4/c1-5-29-23(28)21-19(18-7-6-16(2)17(3)14-18)15-30-22(21)24-20(27)8-9-26-12-10-25(4)11-13-26;2*3-1(4)2(5)6/h6-7,14-15H,5,8-13H2,1-4H3,(H,24,27);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGKNWCWEJQWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Feasibility : The propanamido linker and piperazine group are synthetically accessible, as seen in CAS 156724-46-8, suggesting scalable synthesis routes for the target compound .

Structure-Activity Relationships (SAR) :

  • The 3,4-dimethylphenyl group may sterically hinder interactions with bulkier targets but improve selectivity for hydrophobic binding pockets.
  • The oxalic acid salt could mitigate solubility challenges associated with aromatic thiophene cores .

Unanswered Questions: No direct bioactivity data exists in the provided evidence. Future studies should prioritize assays for kinase inhibition, antimicrobial activity, or CNS targets, given structural parallels to known bioactive compounds .

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